molecular formula C12H23NO3 B8190087 (2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester

(2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester

Cat. No.: B8190087
M. Wt: 229.32 g/mol
InChI Key: VUYFGGMFZDYXML-SNVBAGLBSA-N
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Description

(2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester is a chemical compound with a unique structure that includes an azepane ring, a hydroxymethyl group, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the azepane ring, often through hydroxylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

(2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The azepane ring provides structural stability and can affect the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperidine ring instead of an azepane ring.

    (2R)-2-Hydroxymethyl-hexane-1-carboxylic acid tert-butyl ester: Similar structure but with a hexane chain instead of an azepane ring.

Uniqueness

(2R)-2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYFGGMFZDYXML-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCCC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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